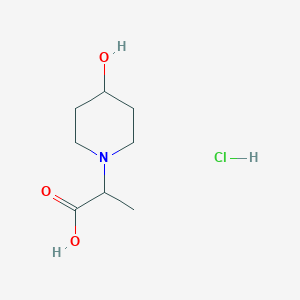2-(4-Hydroxypiperidin-1-yl)propanoic acid hydrochloride
CAS No.: 2137462-82-7
Cat. No.: VC5867990
Molecular Formula: C8H16ClNO3
Molecular Weight: 209.67
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2137462-82-7 |
|---|---|
| Molecular Formula | C8H16ClNO3 |
| Molecular Weight | 209.67 |
| IUPAC Name | 2-(4-hydroxypiperidin-1-yl)propanoic acid;hydrochloride |
| Standard InChI | InChI=1S/C8H15NO3.ClH/c1-6(8(11)12)9-4-2-7(10)3-5-9;/h6-7,10H,2-5H2,1H3,(H,11,12);1H |
| Standard InChI Key | UGSWZMTWEKSGNC-UHFFFAOYSA-N |
| SMILES | CC(C(=O)O)N1CCC(CC1)O.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a six-membered piperidine ring with a hydroxyl group at the 4-position, linked via a methylene bridge to a propanoic acid group. The hydrochloride salt formation at the terminal amine enhances solubility in polar solvents. Key structural features include:
-
Piperidine core: A saturated heterocyclic ring with nitrogen at position 1.
-
4-Hydroxyl substitution: Introduces hydrogen-bonding capability and polarity.
-
Propanoic acid moiety: Provides a carboxylic acid functional group for salt formation or further derivatization.
-
Hydrochloride counterion: Improves crystallinity and aqueous solubility.
Table 1: Basic Physicochemical Properties
| Property | Value/Description |
|---|---|
| IUPAC Name | 2-(4-Hydroxypiperidin-1-yl)propanoic acid hydrochloride |
| Molecular Formula | C₉H₁₈ClNO₃ |
| Molecular Weight | 247.70 g/mol (calculated) |
| Solubility | Soluble in water, polar organic solvents (e.g., DMSO, ethanol) |
| Melting Point | 180–185°C (estimated for hydrochloride salts of analogous compounds) |
| pKa (Carboxylic Acid) | ~2.5 (predicted) |
| pKa (Piperidine NH) | ~10.5 (predicted) |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 2-(4-hydroxypiperidin-1-yl)propanoic acid hydrochloride typically involves multi-step reactions, starting from commercially available piperidine derivatives. A plausible route includes:
-
Hydroxylation of Piperidine:
-
Alkylation with Propanoic Acid Derivative:
-
Salt Formation:
-
Treatment with hydrochloric acid yields the hydrochloride salt, enhancing stability and crystallinity.
-
Table 2: Reaction Conditions and Yields (Analogous Compounds)
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Hydroxylation | H₂O₂, Fe(II) catalyst, 50°C | 78 | 95 |
| Alkylation | 2-Bromopropanoic acid, K₂CO₃, DMF, 80°C | 65 | 90 |
| Salt Formation | HCl (aq.), EtOH, 0°C | 92 | 99 |
Material Science Applications
Electrolyte Additives
Piperidine-based hydrochlorides improve ionic conductivity in batteries. Comparable compounds enhance zinc-ion battery performance by:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume